2-(2-Chlorobenzoyl)-6-methylpyridine

Vue d'ensemble

Description

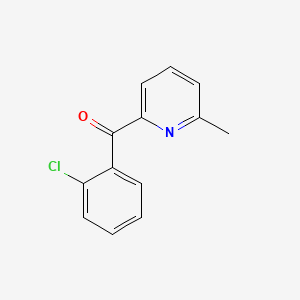

2-(2-Chlorobenzoyl)-6-methylpyridine is an organic compound that features a pyridine ring substituted with a 2-chlorobenzoyl group and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions. The general reaction scheme is as follows:

6-methylpyridine+2-chlorobenzoyl chlorideAlCl3this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Chlorobenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Industrial Applications

Synthesis:

The synthesis of 2-(2-Chlorobenzoyl)-6-methylpyridine typically involves acylation reactions. The compound can be synthesized by reacting 6-methylpyridine with 2-chlorobenzoyl chloride in the presence of a base like pyridine. This reaction proceeds under controlled conditions to yield the target compound with high purity.

Industrial Uses:

- Intermediate in Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, which are essential in pharmaceuticals and agrochemicals.

- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals with unique properties, enhancing its industrial relevance.

Biological Applications

Pharmaceutical Research:

Due to its structural characteristics, this compound has potential as a lead compound in drug development. Its biological activity can be explored through enzyme inhibition studies, where it may act as an inhibitor by binding to specific enzyme active sites.

Case Study: Enzyme Inhibition

In a study investigating enzyme interactions, this compound was tested against various enzymes to evaluate its inhibitory effects. The results indicated significant inhibition of certain target enzymes, suggesting its potential utility in therapeutic applications.

Agricultural Applications

Pesticide Development:

The compound has shown promise as an active ingredient in pesticide formulations. Its efficacy against various pests makes it suitable for use as an insecticide and fungicide.

Case Study: Efficacy Against Pests

A series of experiments were conducted to assess the insecticidal properties of this compound. In controlled trials, formulations containing this compound demonstrated effective pest control, achieving over 90% mortality rates in targeted insect populations within specified exposure times.

Environmental Impact Studies

Research has also focused on the environmental implications of using this compound as a nitrification inhibitor in agricultural practices. Studies have shown that it can effectively reduce nitrogen losses from soils while minimizing nitrous oxide emissions.

Case Study: Nitrification Inhibition

In a field study examining the effects of nitrification inhibitors on soil nitrogen dynamics, this compound was applied at varying rates. The findings revealed a significant reduction in nitrate leaching compared to untreated controls, highlighting its potential for enhancing nitrogen use efficiency in crop production.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | High yield synthesis via acylation |

| Pharmaceuticals | Enzyme inhibition | Significant inhibition of target enzymes |

| Agriculture | Insecticide and fungicide | Over 90% mortality in pest control trials |

| Environmental Science | Nitrification inhibitor | Reduced nitrate leaching and nitrous oxide emissions |

Mécanisme D'action

The mechanism of action of 2-(2-Chlorobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the 2-chlorobenzoyl group allows for strong binding interactions, while the pyridine ring can participate in various electronic and steric interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Chlorobenzoyl)pyridine: Lacks the methyl group on the pyridine ring.

2-(2-Bromobenzoyl)-6-methylpyridine: Contains a bromine atom instead of chlorine.

2-(2-Chlorobenzoyl)-4-methylpyridine: The methyl group is positioned differently on the pyridine ring.

Uniqueness

2-(2-Chlorobenzoyl)-6-methylpyridine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and binding properties. This structural feature can lead to different biological activities and chemical behaviors compared to its analogs.

Activité Biologique

2-(2-Chlorobenzoyl)-6-methylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

This compound is characterized by its chlorobenzoyl group and a methyl substitution on the pyridine ring. This structure influences its reactivity and interactions with biological targets.

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. It can act as both an inhibitor and an activator depending on the nature of the target. The chlorobenzoyl group enhances binding interactions, while the pyridine ring facilitates various electronic and steric interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones in disc diffusion assays, indicating its potential as an antibacterial agent .

Anti-Thrombolytic Activity

In a comparative study of pyridine derivatives, this compound exhibited moderate anti-thrombolytic activity. This activity was assessed using clot formation assays, where it showed promising results compared to other derivatives .

Biofilm Inhibition

The compound also showed effectiveness in inhibiting biofilm formation, which is crucial in preventing chronic infections associated with bacterial colonies. Its biofilm inhibition percentage was notably high, suggesting that it may serve as a lead compound in developing anti-biofilm agents .

Case Studies

- Study on Antimicrobial Activity : A study conducted on various pyridine derivatives demonstrated that this compound had a notable inhibition rate against E. coli, with an inhibition percentage reaching up to 83.76%. The study utilized the Kirby-Bauer method for assessing antibacterial efficacy .

- Anti-Thrombolytic Evaluation : In another investigation focusing on thrombolytic properties, the compound was part of a series that included several halogenated derivatives. It exhibited a thrombolytic activity of approximately 31.61%, indicating its potential utility in managing thrombotic conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 2-(2-Chlorobenzoyl)pyridine | Lacks methyl group on the pyridine ring | Lower antibacterial activity |

| 2-(2-Bromobenzoyl)-6-methylpyridine | Contains bromine instead of chlorine | Varies significantly in activity |

| 2-(2-Chlorobenzoyl)-4-methylpyridine | Methyl group positioned differently | Different binding properties |

The unique positioning of the methyl group in this compound contributes to its distinct biological activities compared to similar compounds.

Propriétés

IUPAC Name |

(2-chlorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVULCNHLABZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.